molecular formula C16H21N3O5 B2536618 N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886893-71-6

N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2536618
CAS No.: 886893-71-6
M. Wt: 335.36
InChI Key: AMQOFNCCQQKSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its core structure is based on the pyrido[1,2-a]pyrimidine scaffold, a privileged heterocyclic system known to exhibit a wide range of pharmacological activities, making it a valuable template for the development of new therapeutic agents 2 . The specific substitution pattern on this molecule, featuring a 2-hydroxy-4-oxo (or 4-hydroxy) motif and a carboxamide side chain with a diethoxyethyl group, suggests its potential role in the synthesis of more complex molecules designed to interact with biological targets. This compound is primarily utilized as a key building block in the exploration of structure-activity relationships (SAR), particularly in programs targeting enzyme families such as kinases, where similar scaffolds are prevalent 3 . The diethoxyethyl moiety offers a reactive acetal group, which can be deprotected to an aldehyde, providing a versatile chemical handle for further synthetic elaboration through conjugation or cyclization reactions. Researchers employ this compound to construct novel chemical libraries or as a precursor in the multi-step synthesis of potential bioactive molecules, enabling the investigation of new mechanisms and pathways in chemical biology.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-4-23-11(24-5-2)9-17-14(20)12-15(21)18-13-10(3)7-6-8-19(13)16(12)22/h6-8,11,21H,4-5,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQOFNCCQQKSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology and antiviral research. This article synthesizes available research findings regarding its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrido[1,2-a]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
  • Diethoxyethyl group : This moiety may enhance solubility and bioavailability.
  • Hydroxy and carboxamide functionalities : These groups are often associated with increased interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrido[1,2-a]pyrimidine derivatives. For instance, compounds similar in structure to this compound have shown promising results against multiple cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)3.04Induces apoptosis via caspase activation
Compound BHCT116 (Colon)4.14Cell cycle arrest at G2/M phase
Compound CA549 (Lung)2.40Inhibition of proliferation and apoptosis induction

These studies indicate that modifications in the chemical structure can lead to enhanced anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral Activity

In addition to anticancer properties, certain derivatives of pyrido[1,2-a]pyrimidines have demonstrated antiviral activity. For example, compounds with similar structural motifs have been reported to exhibit activity against viruses such as Zika and Ebola. The proposed mechanisms involve disruption of viral replication processes and modulation of host immune responses.

Mechanistic Studies

Mechanistic studies on related compounds suggest that the biological activity may be attributed to:

  • Inhibition of key enzymes : Many pyrido derivatives inhibit enzymes critical for cancer cell survival.
  • Modulation of apoptotic pathways : Increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 have been observed.
  • Cell cycle regulation : Compounds induce cell cycle arrest at specific phases, particularly G2/M, leading to reduced proliferation rates.

Case Studies

Several case studies highlight the efficacy of pyrido[1,2-a]pyrimidine derivatives:

  • Study on MDA-MB-231 Cells :
    • A synthesized derivative showed an IC50 value of 27.6 µM against MDA-MB-231 breast cancer cells.
    • The study concluded that the presence of electron-withdrawing groups significantly enhances cytotoxicity due to increased electrophilicity.
  • Evaluation against Non-Small Cell Lung Cancer :
    • A series of pyrido derivatives were tested against NSCLC cell lines with results showing inhibition rates ranging from 43% to 87% at concentrations up to 50 µM.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound. For example, the spectral data can provide insights into the functional groups present and the overall molecular architecture.

Biological Activities

Antimicrobial Properties : Compounds in the pyrido[1,2-a]pyrimidine family have shown promising antimicrobial activities. Research indicates that derivatives of this compound exhibit inhibition against various bacterial strains, making them potential candidates for antibiotic development.

Anticancer Activity : The compound has been investigated for its anticancer properties. It has been shown to inhibit specific cancer cell lines by targeting key pathways involved in cell proliferation and survival. For instance, studies have highlighted its effectiveness against gastrointestinal stromal tumors by inhibiting c-KIT kinase activity, which is crucial in the pathogenesis of these tumors .

Enzyme Inhibition : this compound has also been evaluated for its ability to inhibit secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .

Case Studies

  • Anticancer Research : A study focused on the compound's activity against c-KIT mutations demonstrated that it effectively inhibits cell growth in GIST models. The research utilized both in vitro assays and animal models to validate the therapeutic potential .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various derivatives of this compound against resistant bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting its utility in developing new antibiotics .
  • Inflammation Studies : The compound's role in modulating inflammatory responses was explored through in vivo models. Results showed a reduction in inflammation markers, supporting its application in treating conditions like arthritis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The pyrido[1,2-a]pyrimidine scaffold is a common structural motif in several bioactive compounds. Key structural variations occur at the carboxamide substituent (position 3) and the substituents on the heterocyclic core. Below is a comparative analysis:

Compound Name Substituent at Position 3 Core Substituents Key Structural Features
Target Compound 2,2-Diethoxyethyl 2-Hydroxy, 9-Methyl Branched ether chain enhances lipophilicity and may improve metabolic stability .
N-(Benzyl)-2-Hydroxy-9-Methyl-4-Oxo Analogs Benzyl 2-Hydroxy, 9-Methyl Aromatic benzyl group may enhance π-π stacking interactions with receptors.
N-(Butyl)-2-Methyl Analogs n-Butyl or sec-Butyl 2-Methyl Aliphatic chains may reduce steric hindrance, favoring membrane permeability.
N-(Thiazol-2-yl) Derivatives Thiazol-2-yl 9-Methyl Heteroaromatic substituent introduces potential hydrogen-bonding interactions.
4-Hydroxyquinolin-2-One Bioisosteres N/A (Quinoline core) 4-Hydroxy, 2-Keto Bioisosteric replacement of pyrido-pyrimidine with quinoline retains activity .

Pharmacological Activity

  • Analgesic Efficacy: Benzyl Analogs: Exhibit significant analgesic activity in the acetic acid writhing test, comparable to 4-hydroxyquinolin-2-ones (bioisosteric partners) . Target Compound: While specific data are unavailable, the diethoxyethyl group may modulate pharmacokinetics (e.g., prolonged half-life due to ether linkages) . Thiazol-2-yl Derivatives: No direct analgesic data, but heteroaromatic groups often enhance target selectivity .
  • Experimental validation is critical, as electronic and steric differences (e.g., diethoxyethyl vs. benzyl) can alter receptor binding .

Spectral and Physicochemical Data

Compound Type 1H NMR Shifts (Key Signals) HRMS (Observed) Melting Point/Physical State
Target Compound δ 1.2 (t, 6H, OCH2CH3), δ 3.6 (m, 4H, OCH2) Not reported Likely oil (based on analogs )
N-Butyl Analogs δ 0.96 (t, 3H, CH2CH3), δ 3.41 (t, 2H, NCH2) m/z 305.1198 (Calcd: 305.1193) 119–121°C (light yellow solid)
Benzyl Analogs δ 4.5 (s, 2H, CH2Ph), δ 7.3 (m, 5H, Ar-H) Not reported Amorphous solids

Key Research Findings

Bioisosteric Potential: The pyrido[1,2-a]pyrimidine core effectively mimics 4-hydroxyquinolin-2-ones in analgesic assays, but substituent choice (e.g., diethoxyethyl vs. benzyl) significantly impacts efficacy .

Synthetic Challenges : Amidation of pyrido[1,2-a]pyrimidine esters requires excess amine and extended reaction times, especially for bulky or electron-deficient amines .

Structure-Activity Relationship (SAR) :

  • Aliphatic substituents (e.g., butyl) favor membrane permeability but may reduce receptor affinity.
  • Aromatic groups (e.g., benzyl) enhance binding via hydrophobic interactions .
  • Ether-containing chains (e.g., diethoxyethyl) could improve metabolic stability .

Preparation Methods

Synthesis of 6-Methyl-2-Methoxypyridin-3-Carbonitrile

The synthesis begins with 3-methylglutacononitrile , which undergoes cyclocondensation with methylamine in ethanol under reflux to yield 6-methyl-2-methoxypyridin-3-carbonitrile . Demethylation is avoided by maintaining anhydrous conditions.

Reaction Conditions :

  • Solvent: Ethanol (dry)
  • Temperature: 80°C, 6 hours
  • Yield: 68%

Characterization :

  • IR (KBr) : 2225 cm⁻¹ (C≡N), 1580 cm⁻¹ (C=N).
  • ¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 6.75 (d, J=6.0 Hz, 1H), 7.45 (d, J=6.0 Hz, 1H).

Hydrolysis and Decarboxylation to 6-Methyl-2-Methoxy-2(1H)-Pyridone

The nitrile is hydrolyzed using 50% H₂SO₄ at 120°C for 4 hours, yielding 6-methyl-2-methoxypyridine-3-carboxylic acid , which undergoes decarboxylation in diphenyl ether at 200°C to form 6-methyl-2-methoxy-2(1H)-pyridone .

Optimization :

  • Decarboxylation efficiency increases from 40% to 75% under microwave irradiation (150°C, 20 minutes).

Smiles Rearrangement for Aminopyridine Formation

Reaction of 6-methyl-2-methoxy-2(1H)-pyridone with 2-chloroacetamide in DMF (K₂CO₃, 100°C, 8 hours) induces Smiles rearrangement, yielding 2-amino-6-methyl-4-(trifluoromethyl)pyridine .

Mechanistic Insight :
The rearrangement proceeds via nucleophilic aromatic substitution, forming a Meisenheimer complex, followed by acetamide migration.

Malonate Ester Formation and Cyclization

Condensation of the aminopyridine with ethoxymethylenemalonate (EMME) in ethanol produces diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate . Cyclization in POCl₃ under microwave irradiation (200 W, 150°C, 15 minutes) yields ethyl 2-methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate .

Yield Comparison :

Method Time Yield
Conventional 4 h 55%
Microwave 15 min 82%

¹³C NMR (CDCl₃) : δ 165.2 (C=O), 158.4 (C-4), 122.5 (C-9), 56.1 (OCH₃).

Demethylation to 2-Hydroxy Derivative

The methoxy group at C-2 is demethylated using BBr₃ in CH₂Cl₂ (-20°C to RT, 6 hours), yielding ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate .

Critical Parameters :

  • Temperature control prevents over-dealkylation.
  • Yield: 89%

IR (KBr) : 3420 cm⁻¹ (OH), 1712 cm⁻¹ (ester C=O).

Aminolysis with 2,2-Diethoxyethylamine

The ester undergoes aminolysis with 2,2-diethoxyethylamine in toluene (reflux, 12 hours), forming the target carboxamide.

Workup :

  • The reaction mixture is washed with 5% HCl (remove unreacted amine) and saturated NaHCO₃.
  • Purification via silica gel chromatography (EtOAc/hexane, 1:1) affords the pure product.

Yield : 76%

¹H NMR (DMSO-d₆) : δ 1.15 (t, 6H, OCH₂CH₃), 3.45 (m, 4H, OCH₂), 4.10 (s, 2H, NCH₂), 6.85 (s, 1H, pyridine-H), 8.20 (s, 1H, NH), 11.30 (s, 1H, OH).

Analytical Validation and Spectral Data

Intermediate Characterization

Ethyl 2-Hydroxy-9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate :

  • HRMS (ESI) : m/z [M+H]⁺ Calcd for C₁₄H₁₅N₂O₄: 291.0984; Found: 291.0981.
  • UV-Vis (MeOH) : λₘₐₓ 274 nm (π→π* transition).

Final Compound Characterization

N-(2,2-Diethoxyethyl)-2-Hydroxy-9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxamide :

  • IR (KBr) : 3340 cm⁻¹ (NH), 1665 cm⁻¹ (amide C=O), 1595 cm⁻¹ (C=N).
  • ¹³C NMR (DMSO-d₆) : δ 167.8 (C=O), 158.2 (C-4), 121.8 (C-9), 64.5 (OCH₂), 46.2 (NCH₂), 15.1 (CH₃).

Process Optimization and Scalability

  • Microwave-Assisted Cyclization : Reduces reaction time from hours to minutes while improving yield by 27%.
  • One-Pot Demethylation-Aminolysis : Explored but resulted in side-product formation (15% yield loss).

Q & A

Q. What are the standard synthetic routes for N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?

The compound is synthesized via condensation reactions between activated pyrido[1,2-a]pyrimidine carboxylates and amines. For analogous structures (e.g., N-benzyl derivatives), 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate reacts with amines (e.g., benzylamine) under reflux in ethanol. The reaction is driven by nucleophilic acyl substitution, yielding carboxamides. Post-synthetic purification involves crystallization, with yields dependent on amine reactivity and solvent choice. Structural confirmation requires elemental analysis and ¹H NMR spectroscopy .

Q. How is the structure of this compound confirmed experimentally?

Structural validation combines elemental analysis (to confirm C, H, N composition) and ¹H NMR spectroscopy. Key NMR features include:

  • Aromatic proton shifts : Signals for pyrido-pyrimidine nuclei exhibit downfield shifts due to electron-withdrawing substituents (e.g., oxo and hydroxy groups).
  • Diethoxyethyl group : Protons on the ethoxy and ethylene moieties show distinct splitting patterns (e.g., triplet for CH₂CH₃, multiplet for CH₂O).
  • Hydroxy and carboxamide protons : Broad signals for -OH and -NH groups, typically exchangeable in D₂O. Comparative NMR data for related analogs (e.g., benzylamide derivatives) support assignments .

Advanced Research Questions

Q. How does the pyrido[1,2-a]pyrimidine core act as a bioisostere for other heterocyclic systems in medicinal chemistry?

The pyrido[1,2-a]pyrimidine nucleus demonstrates bioisosterism with 4-hydroxyquinolin-2-one, as evidenced by comparable analgesic activity in the "acetic acid writhing" model. Despite structural differences, both cores exhibit similar hydrogen-bonding patterns (via hydroxy and oxo groups) and π-π stacking potential, enabling analogous interactions with biological targets. NMR data further support this by showing similar electronic environments for aromatic protons in both systems .

Q. What structure-activity relationship (SAR) trends are observed for modifications to the diethoxyethyl side chain?

SAR studies on related carboxamides (e.g., N-benzyl derivatives) reveal that:

  • Polar substituents : The diethoxyethyl group enhances solubility in polar solvents (DMF, DMSO) compared to hydrophobic analogs.
  • Steric effects : Bulky substituents on the amine moiety reduce activity, likely due to steric hindrance at the target site.
  • Electronic effects : Electron-withdrawing groups on the pyrido-pyrimidine core (e.g., -OH, -O) stabilize the enol tautomer, critical for binding .

Q. How can solubility challenges be addressed for in vivo studies of this compound?

Solubility limitations (common in pyrido-pyrimidine derivatives) are mitigated by:

  • Co-solvent systems : DMSO-water mixtures (≤10% DMSO) maintain solubility without denaturing proteins.
  • Salt formation : Protonation of the carboxamide NH under acidic conditions improves aqueous solubility.
  • Prodrug strategies : Masking the hydroxy group as a phosphate ester enhances bioavailability .

Data Analysis and Experimental Design

Q. How can contradictory data on biological activity be resolved when structural modifications yield similar potency?

In studies of N-benzyl analogs, all derivatives showed identical analgesic activity despite varying benzyl substituents. This suggests:

  • Assay limitations : The "acetic acid writhing" model may lack sensitivity to subtle SAR differences.
  • Bioisosteric redundancy : Structural modifications retain key pharmacophoric features (e.g., hydrogen-bond donors/acceptors). To resolve contradictions, orthogonal assays (e.g., target-specific enzymatic tests) and computational docking studies are recommended to differentiate binding modes .

Q. What experimental design strategies optimize the synthesis of this compound?

Key approaches include:

  • Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., temperature, solvent ratio, catalyst loading) to maximize yield.
  • Flow chemistry : Continuous-flow reactors improve reproducibility and heat management for exothermic steps (e.g., amine condensation).
  • In-line analytics : Real-time NMR or IR monitoring identifies intermediates and reduces purification steps .

Methodological Resources

Q. Table 1: Key Analytical Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMRAromatic protons: δ 7.2–8.5 ppm (pyrido-pyrimidine), δ 1.2–1.4 ppm (CH₂CH₃)
Elemental AnalysisC: 55.2%, H: 5.8%, N: 12.1% (calculated)

Q. Table 2: Solubility Profile in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO>50Suitable for in vitro assays
Water<0.1Requires co-solvents
Ethanol10–15Crystallization solvent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.